Product packaging for Phosphonothioic difluoride(Cat. No.:CAS No. 13780-63-7)

Phosphonothioic difluoride

Cat. No.: B083990
CAS No.: 13780-63-7
M. Wt: 102.05 g/mol
InChI Key: MVVUNUURHWXOFX-UHFFFAOYSA-N
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Description

Phosphonothioic difluoride (F 2 HPS) is a sulfur-containing organophosphorus compound with a molecular weight of 102.044 g/mol and the CAS Registry Number 13780-63-7 . This reagent is a valuable building block and model compound in advanced chemical research. It is particularly significant in studies of conformational stability, where its structural properties are investigated using temperature-dependent infrared spectroscopy in rare gas solutions to determine thermodynamic parameters and understand rotamer behavior . Furthermore, derivatives and analogues of this compound are of high interest in the development of chemical sensor technologies. The thiophosphoryl functional group is integral to research on polymers and materials designed for the highly sensitive and selective detection of organophosphorus compounds . Research-grade this compound is intended for use in controlled laboratory settings by qualified professionals. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant safety data sheets and conduct a comprehensive risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2HPS B083990 Phosphonothioic difluoride CAS No. 13780-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13780-63-7

Molecular Formula

F2HPS

Molecular Weight

102.05 g/mol

IUPAC Name

difluoro(sulfanylidene)phosphanium

InChI

InChI=1S/F2PS/c1-3(2)4/q+1

InChI Key

MVVUNUURHWXOFX-UHFFFAOYSA-N

SMILES

F[P+](=S)F

Canonical SMILES

FP(=S)F

Synonyms

Difluorophosphine sulfide

Origin of Product

United States

Synthetic Methodologies and Pathways to Phosphonothioic Difluoride and Analogues

Direct Synthesis Routes of Phosphonothioic Difluoride

The direct synthesis of this compound (PSF₂H) and its derivatives often involves the reaction of precursor compounds with fluorinating agents. One historical method for the synthesis of a related compound, phosphorothioic chloride difluoride (PSClF₂), involved reacting thiophosphoryl chloride (PSCl₃) with antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) at 75°C. wikipedia.org Another approach involves the reaction of PSCl₃ with potassium fluorosulfite (KSO₂F), which primarily yields thiophosphoryl fluoride (B91410) (PSF₃) but also produces PSClF₂ as a byproduct. wikipedia.org

Halogen Exchange Reactions for Phosphorus(V) Difluorides

Halogen exchange is a cornerstone of synthesizing phosphorus(V) difluorides. This method relies on the substitution of chlorine or bromine atoms with fluorine, a transformation driven by the high bond energy of the P-F bond.

Fluoride-Chloride Exchange Protocols

Fluoride-chloride exchange is a widely employed strategy for the synthesis of phosphoramidic difluorides. chemrxiv.orgnih.govnih.govnih.gov This protocol typically involves the treatment of a phosphoramidic dichloride with a fluoride source. nih.govnih.gov For instance, phosphoramidic difluorides can be prepared by reacting secondary amines with phosphoryl chloride (POCl₃) and triethylamine (Et₃N), followed by a halogen exchange step using potassium fluoride (KF). nih.gov The efficiency of this exchange can be influenced by the reaction conditions, such as the choice of solvent and the presence of phase-transfer catalysts. chemrxiv.org

Utilization of Alkali Metal Fluorides and Other Fluorinating Agents

Alkali metal fluorides are common and cost-effective fluorinating agents for halogen exchange reactions. cas.cn Potassium fluoride (KF) is frequently used, often in solvents like acetone, to facilitate the conversion of phosphonyl chlorides to their corresponding fluorides. chemrxiv.orgnih.gov The reactivity of alkali metal fluorides generally increases down the group, with cesium fluoride (CsF) being more reactive than KF. researchgate.net Sodium fluoride (NaF) has also been used to replace reactive chlorine atoms attached to phosphorus. thieme-connect.de Beyond simple alkali metal fluorides, other fluorinating agents like antimony trifluoride (SbF₃) and trimethyltin fluoride (SnMe₃F) have been utilized in the synthesis of organometallic fluorides. wikipedia.orgresearchgate.net

Catalytic Approaches in Halogen Exchange

Catalysis can significantly enhance the rate and efficiency of halogen exchange reactions. Phase-transfer catalysts, such as tetrabutylammonium chloride, can be employed to facilitate the reaction between an inorganic fluoride salt and an organic substrate. chemrxiv.org Lewis bases, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to catalyze the exchange of P(V)-F bonds with nucleophiles, a process termed Phosphorus(V) Fluoride Exchange (PFEx). nih.gov This catalytic approach allows for the controlled and sequential substitution of fluorine atoms on a phosphorus center. nih.gov Furthermore, transition-metal-phosphine complexes have been investigated for their catalytic effect on halogen exchange, although in some cases, the true catalyst was found to be the halide ion itself. rsc.org

Synthetic Strategies for Related Alkylphosphonyl Difluorides

The synthesis of alkylphosphonyl difluorides often mirrors the strategies used for other phosphonyl difluorides, primarily relying on halogen exchange from the corresponding alkylphosphonyl dichlorides. The introduction of the alkyl group can be achieved through various standard organophosphorus reactions before the fluorination step.

Synthetic Approaches to Difluoromethylene Phosphonates

Difluoromethylene phosphonates, which are non-hydrolyzable analogs of natural phosphates, have garnered significant interest for their biological applications. researchgate.netresearchgate.net A variety of synthetic methods have been developed for these compounds.

One common approach is the Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with a difluoromethyl halide. Another key strategy is the phosphorylation of difluoromethyl carbanions. researchgate.net More recent advancements include visible light-driven photocatalytic transformations. researchgate.net A notable method involves a wikipedia.orgresearchgate.net-sigmatropic phospha-Wittig rearrangement of fluoroallyl bis(amido)phosphites, which allows for the large-scale preparation of difluoromethylene phosphonic and phosphinic amides, and phosphine oxides. constructor.university This method is advantageous as it avoids the use of ozone-depleting substances like HCF₂Cl and CF₂Br₂. constructor.university

The table below summarizes some of the key reagents and their roles in the synthesis of this compound and its analogs.

ReagentRoleReaction Type
Antimony Trifluoride (SbF₃)Fluorinating AgentHalogen Exchange
Potassium Fluoride (KF)Fluorinating AgentHalogen Exchange
Sodium Fluoride (NaF)Fluorinating AgentHalogen Exchange
Tetrabutylammonium ChloridePhase-Transfer CatalystCatalytic Halogen Exchange
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Lewis Base CatalystCatalytic Halogen Exchange (PFEx)
Trialkyl PhosphiteReactantArbuzov Reaction

Microwave-Assisted Synthesis in Organophosphorus Chemistry

Microwave-assisted synthesis has emerged as a significant tool in organophosphorus chemistry, offering considerable advantages over conventional heating methods. The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours or days to mere minutes, along with improved product yields and the formation of fewer byproducts. nih.gov This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the context of organophosphorus compounds, microwave assistance has been successfully applied to a variety of reactions, including the synthesis of heterocyclic phosphonates and phosphorus-based flame retardants. For instance, the synthesis of certain flame-retardant additives, which traditionally requires 24 to 48 hours using conventional reflux methods, can be completed in under an hour with microwave irradiation. This rapid and efficient heating is particularly advantageous for the synthesis of organofluorine compounds, where reaction times can be critical, especially in the case of radiotracers. nih.gov

The mechanism of microwave heating involves the interaction of the microwave's electric field with polar molecules, causing them to rotate and generate heat. For a synthesis to be amenable to microwave assistance, at least one of the reactants or the solvent must be sufficiently polar to absorb microwave energy. The increased reaction rates observed under microwave irradiation are not solely due to thermal effects but can also be influenced by non-thermal effects that are still a subject of ongoing research.

The table below summarizes the general advantages of microwave-assisted synthesis in the context of organophosphorus chemistry.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convectionDirect dielectric heating
Reaction Time Hours to daysMinutes to hours
Energy Efficiency LowerHigher
Yields Often lowerGenerally higher
Byproducts More prevalentReduced formation
Scalability Well-establishedCan be challenging

Synthesis of Fluorinated Phosphonic and Thiophosphonic Acids

The synthesis of fluorinated phosphonic and thiophosphonic acids involves various methodologies, often tailored to the specific structure of the target compound. These methods typically involve the introduction of fluorine atoms into a phosphorus-containing scaffold or the construction of the phosphorus center on a fluorinated precursor.

One common approach to synthesizing fluorinated phosphonic acids involves the reaction of trialkyl phosphites with fluorinated alkyl halides. For example, dialkyl polyfluoroalkyl phosphonates can be prepared by reacting trialkyl phosphites with compounds like trifluoromethyl iodide or dibromodifluoromethane under pressure or photolytic conditions. These phosphonates can then be hydrolyzed to the corresponding phosphonic acids.

For the synthesis of thiophosphonic analogues, a key starting material can be thiophosphoryl chloride (PSCl₃). Fluorination of PSCl₃ can be achieved using various fluorinating agents. For instance, the reaction of PSCl₃ with antimony trifluoride (SbF₃) in the presence of a catalyst such as antimony pentachloride (SbCl₅) at elevated temperatures can yield phosphorothioic chloride difluoride (PSClF₂), an analogue of this compound. Another route involves the reaction of PSCl₃ with potassium fluorosulfite (KSO₂F), which can also produce PSClF₂ as a byproduct.

A general scheme for the synthesis of fluorinated phosphonic and thiophosphonic acids is presented below:

PrecursorReagentsProduct Type
Trialkyl phosphiteFluorinated alkyl halideFluorinated phosphonate (B1237965)
Phosphonate esterHydrolysis (acidic or basic)Fluorinated phosphonic acid
Thiophosphoryl chloride (PSCl₃)Fluorinating agent (e.g., SbF₃)Fluorinated thiophosphoryl halide
Fluorinated thiophosphoryl halideHydrolysisFluorinated thiophosphonic acid

The synthesis of S,S-dialkyl difluorophosphonodithioates and difluorophosphonotrithioates has also been reported, starting from difluoromethylphosphonyl dichloride and alkanethiols under basic conditions. This indicates the feasibility of constructing P-S bonds in the presence of fluorine atoms on the phosphorus center.

Furthermore, electrophilic fluorination has been employed to introduce fluorine atoms into phosphonate structures. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been used for the direct fluorination of phosphonoacetate derivatives. This method offers a more controlled and safer alternative to other fluorinating agents. The reaction conditions can be tuned to favor the formation of either monofluorinated or difluorinated products.

Reactivity and Mechanistic Investigations

Reaction Kinetics and Rate Determinations

Kinetic studies of nucleophilic substitution at the thiophosphoryl center (P=S) reveal a strong dependence on the nature of the nucleophile, the leaving group, and the presence of catalysts. For reactions involving a series of structurally related nucleophiles, such as phenoxides, linear Brønsted plots (log k vs. pKa) are often observed, indicating a consistent reaction mechanism across the series. sapub.orgresearchgate.net For example, the reaction of O-aryl methylphosphonochloridothioates with anilines shows a change in mechanism from concerted to stepwise depending on the nucleophile's strength. sapub.org

In the context of P-F compounds, the rate of phosphorus-fluoride exchange (PFEx) is significantly enhanced by Lewis amine base catalysis. nih.gov The reactivity of P(V)-F hubs surpasses that of their P(V)-Cl counterparts in terms of both reaction rate and performance under these catalyzed conditions. nih.govchemrxiv.org In contrast, uncatalyzed nucleophilic displacement by alcohols on P(V)-F bonds is significantly slower than on analogous P(V)-Cl bonds, highlighting the kinetic stability of the P-F bond and the crucial role of catalysis in its activation. nih.gov The hydrolysis of diastereomeric thiophosphoryl fluorides is found to be thermodynamically controlled, leading to the more stable product, whereas substitutions in the corresponding chlorides and bromides are kinetically controlled. mdpi.com

Table 1: Factors Influencing Reaction Rates at the Thiophosphoryl Center
FactorEffect on Reaction RateExample System
Leaving Group Rate is generally slower for F vs. Cl/Br in uncatalyzed reactions.Nucleophilic substitution on 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones. mdpi.com
Nucleophile Strength Rate increases with stronger nucleophiles; can induce mechanistic changes.Reactions of O-aryl methylphosphonochloridothioates with anilines. sapub.orgresearchgate.net
Catalysis Lewis base catalysis (e.g., TBD) significantly accelerates P-F bond exchange.Phosphorus Fluoride (B91410) Exchange (PFEx) reactions. nih.gov
Control Type Fluoride substitutions are often thermodynamically controlled; chloride/bromide substitutions are kinetically controlled.Alkaline hydrolysis of 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones. mdpi.com

Detailed Reaction Mechanisms

Dissociative vs. Concerted Pathways

Nucleophilic substitution at a tetracoordinate thiophosphoryl center can proceed through two primary mechanistic pathways: a single-step concerted process or a multi-step pathway involving a pentacoordinate intermediate. researchgate.net

Concerted Mechanism (SN2-P type): This pathway involves a single transition state where the nucleophile attacks the phosphorus center as the leaving group departs simultaneously. DFT calculations and kinetic studies provide evidence that the alkaline hydrolysis of cyclic thiophosphoryl chlorides and bromides proceeds via a concerted SN2-P mechanism, typically resulting in an inversion of configuration at the phosphorus center. nih.gov

Stepwise (Addition-Elimination) Mechanism: This pathway involves the initial addition of the nucleophile to the electrophilic phosphorus atom to form a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. researchgate.netnih.gov This intermediate subsequently decomposes by expelling the leaving group. Due to the high strength of the P-F bond, the poor leaving group ability of the fluoride anion, and the ability of fluorine to stabilize pentacoordinate structures, nucleophilic substitution in thiophosphoryl fluorides is believed to occur via this stepwise addition-elimination (A-E) mechanism. nih.gov DFT calculations for these reactions reveal a potential energy surface with two transition states, which supports the existence of an intermediate. nih.gov

Ligand Exchange Mechanisms

Ligand exchange is a characteristic reaction of phosphonothioic difluoride and related compounds. A notable example is the Phosphorus Fluoride Exchange (PFEx) reaction, a process that couples P(V)-F compounds with various nucleophiles like aryl alcohols, alkyl alcohols, and amines. nih.govchemrxiv.org This transformation is effectively catalyzed by Lewis bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov The PFEx process is considered a "click chemistry" reaction due to its efficiency and high yield in creating stable P-O and P-N bonds. chemrxiv.org

The mechanism is distinct from simple substitution. The catalyst activates the P-F bond, facilitating the exchange with an incoming nucleophile. nih.gov This catalytic approach allows for selective and serial exchange reactions on substrates containing multiple P-F bonds. nih.gov Another instance of ligand exchange is the fluoride-fluoride exchange observed during the synthesis of diastereomeric thiophosphoryl fluorides, which can lead to epimerization and the formation of the thermodynamically more stable isomer. mdpi.comnih.gov

Radical Chain Mechanisms

Phosphonothioyl radicals can be generated and participate in radical chain reactions. researchgate.netacs.orgorganic-chemistry.orgfigshare.com The generation of these radicals is typically achieved through the homolytic cleavage of a weak bond, such as a phosphorus-selenium (P-Se) bond in selenophosphorothioate precursors, upon treatment with a radical initiator like AIBN (azobisisobutyronitrile). researchgate.netacs.orgorganic-chemistry.org

The radical chain process follows the classic three phases: lumenlearning.com

Initiation: A radical initiator (e.g., from AIBN) abstracts an atom from a donor molecule to generate a propagating radical, which then reacts with the selenophosphorothioate precursor to induce homolytic cleavage of the P-Se bond, forming the phosphonothioyl radical.

Propagation: The newly formed phosphonothioyl radical adds to an alkene (either electron-rich or electron-poor). The resulting carbon-centered radical then abstracts a hydrogen atom from a hydrogen donor (e.g., tris(trimethylsilyl)silane), yielding the final product and regenerating the propagating radical to continue the chain. organic-chemistry.org

Termination: The chain reaction ceases when two radical species combine.

This methodology has been successfully applied to the synthesis of various organophosphorus compounds. organic-chemistry.org

Phosphorus-Fluorine Bond Activation and Cleavage

The phosphorus-fluorine (P-F) bond is exceptionally strong, rendering compounds like this compound resistant to hydrolysis and uncatalyzed nucleophilic attack. nih.gov However, this robust bond can be activated and cleaved under specific conditions.

A primary strategy for P-F bond activation involves catalysis. Lewis bases have been shown to significantly enhance the rate of P-F exchange with nucleophiles. nih.gov This catalytic activation is central to the Phosphorus Fluoride Exchange (PFEx) reaction, which transforms the otherwise kinetically inert P-F bond into a reactive site for molecular coupling. nih.govchemrxiv.org

Another conceptual approach to activation involves increasing the electrophilicity of the phosphorus center. While much of the research in this area focuses on C-F bond activation, the principles are relevant. For instance, strategies using P(V) and P(III)-based Lewis acids have been developed to activate C-F bonds. nih.govresearchgate.net Analogously, interaction with a strong Lewis acid could polarize the P-F bond, facilitating fluoride abstraction. Mechanistic studies on related systems show that phosphines can activate fluoroaromatics through an oxidative addition process, forming a P(V) fluorophosphorane intermediate, which then undergoes fluoride transfer to a silicon-based reagent. nih.gov This demonstrates a pathway where the phosphorus reagent directly engages in the cleavage of a fluorine bond.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dominated by the electrophilic character of the tetracoordinate phosphorus(V) center.

Electrophilic Profile: The phosphorus atom is electron-deficient due to the high electronegativity of the attached fluorine and sulfur atoms. This makes it a prime target for attack by nucleophiles. The initial step in many substitution reactions is the addition of a nucleophile to this electrophilic phosphorus center. nih.gov The presence of two highly electronegative fluorine atoms creates a more positive P(V) core compared to chlorinated or alkylated analogues, further enhancing its electrophilicity and increasing its susceptibility to nucleophilic attack, such as hydrolysis. nih.gov

Nucleophilic Profile: While the primary reactivity is electrophilic at the phosphorus center, the lone pairs on the sulfur and fluorine atoms could theoretically act as nucleophilic or basic sites. However, this mode of reactivity is far less common and generally overshadowed by the electrophilicity of the phosphorus atom. The high electronegativity of fluorine significantly reduces the nucleophilicity of its lone pairs.

Compound Index

Table 2: List of Chemical Compounds Mentioned
Compound Name
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones
Azobisisobutyronitrile (AIBN)
O-aryl methylphosphonochloridothioates
This compound
Selenophosphorothioate
tris(trimethylsilyl)silane

Catalytic Influences on this compound Reactions

The reactivity of the phosphorus-fluorine (P-F) bond in this compound can be significantly influenced by catalysts, which can enhance reaction rates and control selectivity. The primary catalytic strategies involve the use of Lewis bases and Lewis acids, which interact with the phosphorus center or the fluorine atoms, respectively.

Lewis Base Catalysis: The Phosphorus-Fluoride Exchange (PFEx) Mechanism

A modern and powerful method for the reaction of P(V)-F compounds is the Phosphorus-Fluoride Exchange (PFEx), a click chemistry process that is accelerated by Lewis base catalysts. nih.govmonash.educhemrxiv.orgchemrxiv.org This methodology facilitates the coupling of compounds containing P-F bonds with various nucleophiles, such as alcohols and amines. nih.govmonash.edu

The mechanism, as it would apply to this compound, is initiated by the activation of the nucleophile (e.g., an alcohol, R-OH) by a Lewis base catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or other nitrogen bases. chemrxiv.orgchemrxiv.org This activation increases the nucleophilicity of the attacking species. The nucleophile then attacks the electrophilic phosphorus center of this compound. This process leads to the substitution of a fluoride ion and the formation of a new P-O or P-N bond. chemrxiv.org The rate of these exchange reactions is significantly enhanced by the catalyst. nih.govmonash.edu

Key Features of Lewis Base Catalyzed PFEx Reactions:

High Efficiency: The reactions are often high-yielding and produce stable products. chemrxiv.org

Catalytic Nature: Only a catalytic amount of the Lewis base is typically required. chemrxiv.org

Selective Activation: The P-F bond's reactivity is superior to that of P-Cl bonds under these conditions, allowing for selective activation with the appropriate catalyst. chemrxiv.org

The general scheme for a Lewis base-catalyzed reaction of this compound with a nucleophile can be visualized as a two-step process involving activation of the nucleophile followed by its attack on the phosphorus center.

Lewis Acid Catalysis

Lewis acids can also catalyze reactions of this compound, primarily by activating the P-F bond. A strong Lewis acid can interact with one of the fluorine atoms, polarizing the P-F bond and increasing the electrophilicity of the phosphorus atom. This makes the phosphorus center more susceptible to nucleophilic attack. This approach is well-documented for the activation of inert C-F bonds by main-group Lewis acids and provides a mechanistic parallel. researchgate.net

In a proposed catalytic cycle, a Lewis acid (LA) would coordinate to a fluorine atom of F₂HPS, forming a complex. This complexation weakens the P-F bond, facilitating its cleavage upon attack by a nucleophile. The reaction of phosphonium ions, acting as Lewis acids, with fluoroalkanes leads to C-F bond activation, which supports the plausibility of this mechanism for P-F bonds. researchgate.net

Catalyst TypeProposed Mechanism of ActionPotential Reaction Types
Lewis Base (e.g., TBD)Activates the incoming nucleophile (e.g., alcohol, amine), increasing its reactivity toward the phosphorus center.Nucleophilic substitution (Phosphorus-Fluoride Exchange)
Lewis Acid (e.g., B(C₆F₅)₃)Coordinates to a fluorine atom, increasing the electrophilicity of the phosphorus center and weakening the P-F bond.Nucleophilic substitution, Friedel-Crafts type reactions

Hydrolysis Pathways and Intermediates

The hydrolysis of this compound is a critical reaction that dictates its environmental fate and stability in aqueous media. Based on extensive studies of analogous thiophosphoryl fluorides, the hydrolysis is believed to proceed through a stepwise addition-elimination (A-E) mechanism rather than a concerted Sₙ2-type displacement. nih.gov

This preference is due to several factors:

The high strength of the phosphorus-fluorine bond. nih.gov

The poor leaving group ability of the fluoride anion. nih.gov

The ability of fluorine to stabilize a pentacoordinate phosphorus intermediate. nih.gov

The Addition-Elimination (A-E) Mechanism

The hydrolysis pathway involves the initial nucleophilic attack of a water molecule or a hydroxide ion on the tetracoordinate phosphorus atom of this compound. This attack leads to the formation of a transient, high-energy pentacoordinate intermediate, typically with a trigonal bipyramidal (TBP) geometry. nih.gov

The key steps in the proposed hydrolysis mechanism are:

Nucleophilic Addition: A water molecule attacks the phosphorus center, forming a pentacoordinate addition intermediate. This is the rate-determining step.

Pseudorotation (optional): The pentacoordinate intermediate may undergo a process called pseudorotation, where ligands change their positions within the TBP structure. This can influence the stereochemical outcome of the reaction in chiral systems.

Elimination: The intermediate collapses by expelling a fluoride ion (HF in the case of water acting as the nucleophile) to yield the hydrolysis product, phosphonothioic fluoridic acid (H₂FPS(OH)).

Subsequent hydrolysis of the second P-F bond would proceed through a similar pathway to ultimately yield thiophosphoric acid (H₃PO₃S).

Hydrolysis Intermediates

The central intermediate in the hydrolysis of this compound is a pentacoordinate phosphorus species . DFT calculations on similar cyclic thiophosphoryl fluorides have shown that the reaction pathway involves the formation of such an intermediate, which resides in an energy well between two transition states, characteristic of an A-E mechanism. nih.gov

StepDescriptionKey Species Involved
1. Addition Nucleophilic attack by water on the phosphorus atom.This compound, Water
2. Intermediate Formation Formation of a transient pentacoordinate trigonal bipyramidal intermediate.[H₂PFS(OH)F]⁻
3. Elimination Departure of a fluoride ion.Phosphonothioic fluoridic acid, Fluoride ion

Advanced Spectroscopic and Structural Characterization

Rotational and Microwave Spectroscopy for Gas Phase Structures

Rotational spectroscopy, particularly microwave spectroscopy, is a powerful tool for determining the precise geometric structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, highly accurate measurements of rotational constants can be obtained, which in turn are used to calculate bond lengths and angles.

For thiophosphoryl fluoride (B91410) (PSF₃), microwave spectroscopy has been used to determine its molecular structure. wikipedia.org Studies of various isotopologues have provided detailed data on its geometry. wikipedia.org Similarly, the microwave spectrum of hydrothiophosphoryl difluoride (HPSF₂) has been analyzed to determine its structure and dipole moment. acs.org

Table 1: Molecular Structure of Thiophosphoryl Fluoride (PSF₃) from Spectroscopy

ParameterValueTechnique
P=S Bond Length0.187 ± 0.003 nmElectron Diffraction
P-F Bond Length0.153 ± 0.002 nmElectron Diffraction
F-P-F Bond Angle100.3 ± 2°Electron Diffraction

This interactive table summarizes key structural parameters for Thiophosphoryl Fluoride determined by spectroscopic methods.

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra are unique for each compound and provide a "fingerprint" based on the stretching and bending of its chemical bonds. youtube.com

The vibrational spectra for the thiophosphoryl trihalide series, including thiophosphoryl fluoride (PSF₃), have been extensively studied. aip.org Complete vibrational assignments have been made based on gas-phase infrared spectra and liquid-phase Raman spectra, including depolarization values. aip.org For PSF₃, which possesses C₃ᵥ symmetry, the fundamental vibrations have been identified and assigned. aip.org Studies have shown that the P=S stretching frequency decreases as the number of fluorine atoms attached to the phosphorus atom increases across the thiophosphoryl halide series. aip.org

A derivative, difluorothiophosphoryl isocyanate (F₂P(S)NCO), has been characterized using IR spectroscopy in the gas phase and in an argon matrix, as well as by liquid-phase Raman spectroscopy. nih.gov

Table 2: Selected Vibrational Frequencies for Thiophosphoryl Fluoride (PSF₃)

Frequency (cm⁻¹)AssignmentSymmetry
983P-F stretch
951P-F stretch
698P=S stretch
442PF₂ bend
404Deformation
275Deformation

This interactive table presents key vibrational frequencies for Thiophosphoryl Fluoride as identified through IR and Raman spectroscopy. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. omicsonline.org For organophosphorus fluorine compounds, ¹H, ¹⁹F, and ³¹P NMR are particularly informative. nih.gov

The analysis of chemical shifts and coupling constants in NMR spectra allows for the detailed characterization of phosphonothioic difluoride and its derivatives.

³¹P NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive technique. The chemical shift of the phosphorus nucleus is highly dependent on its coordination number and the electronegativity of its substituents. In this compound derivatives, the phosphorus signal typically appears as a triplet due to coupling with the two fluorine atoms.

¹H NMR: In derivatives containing hydrogen atoms, ¹H NMR provides information on their chemical environment. Coupling to both phosphorus (²J(P-H) or ³J(P-H)) and fluorine (³J(F-H) or ⁴J(F-H)) can be observed, providing valuable structural information.

Table 3: Typical NMR Parameters for this compound Moieties

NucleusChemical Shift Range (ppm)Typical Coupling Constants (Hz)
³¹PVariable (highly substituent dependent)¹J(P-F): ~1000-1200
¹⁹FVariable (highly substituent dependent)¹J(P-F): ~1000-1200
¹HDependent on organic moiety²J(P-H), ³J(F-H)

This interactive table summarizes the characteristic NMR parameters observed for compounds containing the this compound group.

While one-dimensional NMR provides fundamental data, complex structures often require multi-dimensional NMR experiments for unambiguous assignment. researchgate.net These techniques correlate signals from different nuclei, revealing the bonding framework of the molecule. omicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): A homonuclear technique like ¹H-¹H COSY is used to identify protons that are coupled to each other, typically over two or three bonds. This helps to map out the proton framework of organic substituents.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of a heteronucleus (like ¹³C or ³¹P) with directly attached protons. This is essential for assigning proton signals to their corresponding carbon or phosphorus atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between heteronuclei and protons over two or three bonds. It is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For a this compound derivative, an HMBC experiment could show correlations from the phosphorus atom to protons on an attached organic group, confirming connectivity.

¹⁹F-¹³C HETCOR: In fluorinated compounds, this experiment can establish correlations between fluorine and carbon atoms, providing direct evidence of C-F bonding and proximity. nih.gov

These advanced experiments are vital for the complete structural characterization of novel or complex derivatives of this compound. nih.govresearchgate.net

Gas Electron Diffraction Studies of Molecular Geometry

Gas Electron Diffraction (GED) is a primary method for determining the molecular geometry of volatile compounds in the gas phase. tmoritani.com This technique involves scattering a beam of electrons off the gas-phase molecules and analyzing the resulting diffraction pattern to determine the equilibrium positions of the atoms.

The molecular structure of thiophosphoryl fluoride (PSF₃) has been determined by GED. acs.org These studies have yielded precise values for the P=S and P-F bond lengths and the F-P-F bond angle. wikipedia.org Furthermore, the structure of a key derivative, difluorothiophosphoryl isocyanate (F₂P(S)NCO), has also been established by GED, revealing that the syn-conformer is the only one present in the gas phase. nih.gov

Table 4: Molecular Geometry of F₂P(S)NCO from Gas Electron Diffraction

ParameterValue (Å or °)
r(P=S)1.865(4)
r(P-F)1.547(2)
r(P-N)1.661(6)
∠(FPF)99.6(4)
∠(FPN)101.4(6)
∠(SPN)119.8(8)

This interactive table displays the bond lengths (r) and angles (∠) for difluorothiophosphoryl isocyanate as determined by GED. nih.gov

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the precise positions of atoms in the crystal lattice. nih.gov

Advanced Characterization Techniques for Related Materials

The structural elucidation and in-depth analysis of materials related to this compound often necessitate the use of sophisticated analytical methods that go beyond conventional laboratory techniques. Advanced characterization techniques, such as those employing synchrotron X-rays, neutron diffraction, and specialized electron and ion beams, provide unparalleled insights into atomic-level structure, electronic properties, and chemical bonding. These methods are crucial for understanding the complex interplay of structure and function in organophosphorus compounds.

Synchrotron X-ray Methods

Synchrotron light sources generate exceptionally intense and highly collimated X-ray beams, offering significant advantages over conventional X-ray sources. nih.govyoutube.com This high intensity allows for the analysis of very small crystals or samples with weak scattering power, providing high-resolution structural data. nih.gov Synchrotron-based techniques are pivotal in determining geometric and electronic structures with high precision. osti.gov

Key synchrotron X-ray techniques applicable to the study of this compound-related materials include:

X-ray Diffraction (XRD): Single-crystal XRD using synchrotron radiation is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can elucidate bond lengths, bond angles, and crystal packing with very high accuracy, which is essential for understanding the nature of the P=S and P-F bonds. A method known as Core Differential Fourier Synthesis (CDFS), which utilizes synchrotron XRD data, can experimentally map the distribution of valence electron density, offering direct visualization of chemical bonds and hybridized orbitals. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides information about the local geometric and electronic structure of a specific atom. osti.gov It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.gov For phosphorus-containing compounds, P K-edge XANES can reveal information about the oxidation state and coordination environment of the phosphorus atom.

X-ray Raman Scattering (XRS): XRS is a hard X-ray alternative to soft X-ray absorption spectroscopy, which can be challenging due to the low penetration depth of soft X-rays. osti.gov This technique can probe the speciation of low-Z elements like carbon, and by extension, could be applied to understand the chemical environment of phosphorus in bulk materials without requiring high vacuum conditions. osti.gov

These methods are instrumental in characterizing new materials and understanding their chemical properties on a fundamental level. osti.gov

Table 1: Comparison of Synchrotron X-ray Techniques

TechniqueInformation ObtainedSample RequirementsAdvantages
Single-Crystal XRD 3D atomic structure, bond lengths, bond anglesSingle crystalHigh resolution and precision
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, local electronic structureSolid or liquidElement-specific, non-destructive
X-ray Raman Scattering (XRS) Bulk electronic structure and speciationSolid, liquid, or gasBulk-sensitive, operable in air

Neutron Diffraction Studies

Neutron diffraction is a powerful crystallographic technique that is highly complementary to X-ray diffraction. aps.org While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference provides several unique advantages, particularly for studying organophosphorus compounds.

Key features of neutron diffraction include:

Sensitivity to Light Elements: Neutron scattering is particularly effective for locating light atoms, such as hydrogen, in the presence of heavier atoms. This is a significant advantage over XRD, where the scattering from heavy atoms can overwhelm the signal from lighter ones.

Isotope Sensitivity: The neutron scattering length varies between isotopes of the same element. This allows for isotopic substitution studies (e.g., replacing hydrogen with deuterium) to selectively highlight different parts of a molecule or interactions within the crystal structure.

Analysis of Magnetic Structures: Neutrons possess a magnetic moment, making neutron diffraction an indispensable tool for studying the magnetic ordering and properties of materials. ornl.govosti.gov This is particularly relevant for materials containing paramagnetic centers.

In the context of materials related to this compound, neutron powder diffraction can be used to refine crystal structures, accurately determine the positions of all atoms, and study structural changes as a function of temperature or pressure. osti.govrsc.org For example, studies on Ruddlesden–Popper phase materials have used neutron powder diffraction to understand oxygen defect structures and transport pathways. rsc.org

Table 2: Research Findings from Neutron Diffraction Studies on Related Material Classes

Material ClassResearch FocusKey Findings
Ruddlesden–Popper Phases Oxygen defect structure and transport rsc.orgOxygen vacancies are primarily located in perovskite layers; identified preferential sites for vacancies at high temperatures. rsc.org
Rare Earth Metals (Holmium) Magnetic ordering under high pressure osti.govConfirmed new magnetic transitions and commensurate superlattice formation in high-pressure phases. osti.gov
Crystalline Powders (e.g., NaF) Nuclear scattering amplitudes aps.orgDetermined the magnitude and sign of scattering amplitudes for various nuclei, providing insights into spin dependence. aps.org

Electron and Ion Beam Based Spectroscopy

Electron and ion beam techniques offer exceptional spatial resolution, making them ideal for probing the structural, optical, and morphological characteristics of materials at the nanoscale. erbium.nlmdpi.com

Electron Beam Spectroscopy: Techniques like Electron Energy-Loss Spectroscopy (EELS) and Cathodoluminescence (CL), often performed in a transmission electron microscope (TEM) or scanning electron microscope (SEM), provide a combination of high spatial, energy, and temporal resolution. erbium.nl EELS analyzes the energy lost by electrons as they pass through a sample, revealing information about elemental composition, chemical bonding, and electronic properties. erbium.nl These methods can create detailed 2D maps of a sample's optical and structural landscape at the nanometer scale. erbium.nl

Ion Beam Spectroscopy: Focused Ion Beams (FIB) can be used for both imaging and sample preparation. mdpi.combeilstein-journals.org While the energetic nature of ions can cause damage to sensitive samples, low-energy ion beams can mitigate this issue. beilstein-journals.org FIB can be used to precisely mill samples to create cross-sections for subsequent analysis by other microscopic techniques or to directly fabricate nanoscale structures. mdpi.combeilstein-journals.org

These beam-based methods are crucial for correlative microscopy, where morphological information is linked directly with compositional and spectroscopic data on the same sample area. erbium.nl

Computational and Theoretical Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are cornerstones of modern computational chemistry, enabling the prediction of molecular properties from fundamental quantum mechanical principles. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying the geometries, electronic structures, and vibrational spectra of molecules. Functionals such as B3LYP are frequently employed for these calculations, often paired with extensive basis sets like 6-311++G(3df, 3pd) to ensure high accuracy.

Electronic Structure and Bonding Analysis

Theoretical calculations are crucial for analyzing the electronic structure and the nature of chemical bonds within a molecule. In thiophosphoryl halides, the bonding arrangement around the central phosphorus atom is of significant interest. The phosphorus-sulfur bond is characterized as a double bond (P=S), while the phosphorus-fluorine bonds are single bonds (P-F).

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution within the molecule. These studies reveal the polarity of the bonds and the partial charges on each atom, which are fundamental to understanding the molecule's reactivity. The distribution of electron density, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Geometry Optimization and Conformation Analysis

A primary application of DFT and ab initio calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For thiophosphoryl fluoride (B91410) (PSF₃), these calculations predict a tetrahedral geometry around the central phosphorus atom.

The accuracy of these computational methods is often validated by comparing the calculated geometric parameters with experimental data obtained from techniques like gas-phase electron diffraction. For PSF₃, electron diffraction experiments have determined the key structural parameters. Computational geometry optimization seeks to find the minimum energy structure on the potential energy surface, and the resulting bond lengths and angles should ideally be in close agreement with these experimental values.

Below is a comparison of experimental and theoretical geometric parameters for Thiophosphoryl Fluoride (PSF₃).

ParameterExperimental Value (Electron Diffraction) wikipedia.org
P=S Bond Length 1.87 ± 0.03 Å
P-F Bond Length 1.53 ± 0.02 Å
F-P-F Bond Angle 100.3 ± 2°

This table presents experimental data for PSF₃. Theoretical values are obtained through geometry optimization calculations using methods like DFT.

Vibrational Frequency Calculations and Spectral Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. Computational methods are essential for interpreting these experimental spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands in an IR or Raman spectrum to particular molecular motions, such as stretching, bending, rocking, and scissoring.

Calculations involve computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. For thiophosphoryl fluoride (PSF₃), the calculated frequencies can be compared to the experimentally observed IR spectrum to confirm the accuracy of the computational model and the spectral assignments.

The fundamental vibrational modes for PSF₃, which has C₃ᵥ symmetry, can be classified into symmetric and asymmetric stretches and deformations of the P-F and P=S bonds.

Experimental IR Frequency (cm⁻¹) wikipedia.orgTentative Vibrational Assignment
983P-F asymmetric stretch
951P-F symmetric stretch
698P=S stretch
442PF₂ deformation
404PF₂ rock
275-

This table displays experimentally observed infrared vibrational frequencies for PSF₃ and their general assignments. DFT calculations provide theoretical frequencies and visualize the specific atomic motions for each mode.

Energetic Profiles of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For thiophosphoryl halides, a key area of study is their susceptibility to nucleophilic substitution at the phosphorus center.

Theoretical studies on related cyclic thiophosphoryl halides have shown that the reaction mechanism can depend heavily on the nature of the halogen leaving group. For instance, reactions involving chlorides and bromides often proceed through a direct, single transition state mechanism (Sₙ2-P). In contrast, due to the high electronegativity and stability of the phosphorus-fluorine bond, reactions involving fluorides are calculated to proceed through an addition-elimination (A-E) mechanism. This pathway involves the formation of a higher-energy, pentacoordinate phosphorus intermediate. By calculating the energy barriers (activation energies) for these different pathways, computational chemistry can predict which mechanism is more favorable.

Quantum Chemical Characterization of Intermediates

As mentioned, reaction pathways involving thiophosphoryl fluorides often feature pentacoordinate intermediates. Quantum chemical calculations are essential for characterizing these transient species, which are often too unstable to be observed directly by experimental methods.

Theoretical Predictions of Reactivity and Selectivity

Beyond elucidating reaction mechanisms, computational studies can predict the reactivity and selectivity of molecules. By analyzing the electronic structure, such as the distribution of electrostatic potential and the nature of frontier molecular orbitals (HOMO and LUMO), researchers can predict where a molecule is most likely to be attacked by a nucleophile or an electrophile.

For thiophosphoryl halides, these calculations help explain the observed stereochemistry of their reactions. For example, DFT studies on cyclic systems have rationalized why the hydrolysis of certain diastereomers proceeds with either inversion or retention of configuration at the phosphorus center. The calculations demonstrate a strong preference for the highly electronegative fluorine atom to occupy an axial position in pentacoordinate intermediates, which in turn dictates the stereochemical outcome of the reaction. This predictive capability is a testament to the power of theoretical methods in understanding and forecasting chemical behavior.

Chemical Applications and Functionalization

Role in Synthetic Organic Chemistry

The P(=S)F₂ moiety is a reactive center that participates in several key synthetic transformations, enabling the introduction of phosphorus and sulfur into organic frameworks. The high electronegativity of the fluorine atoms makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack, which is the basis for many of its applications.

While direct "phosphoryldifluoromethylation" reactions are not extensively documented under that specific terminology, the reactivity of the phosphonothioic difluoride group is well-suited for the synthesis of compounds such as 1,1-difluoromethylenephosphonothioic acids. These acids are considered hydrolytically stable mimics of phosphate (B84403) esters and are of significant interest as potential enzyme inhibitors . The synthesis of these complex molecules often involves the deprotection of O,O-dialkyl esters. However, the deprotection of common O,O-diethyl esters of phosphonothioic acids can be problematic, necessitating alternative routes such as the use of O,O-dibenzyl esters followed by reductive debenzylation to yield the desired phosphonothioic acids . This highlights the role of the core phosphonothioic structure in building biologically relevant phosphate analogues.

Phosphorus Fluoride (B91410) Exchange (PFEx) has recently emerged as a powerful addition to the click chemistry toolbox, focusing on the efficient, catalyst-accelerated formation of stable P(V)-O and P(V)-N bonds from P(V)-F precursors chemrxiv.org. This methodology emulates nature's use of phosphate connectors and is characterized by the exchange of P-F bonds with nucleophiles like alcohols and amines chemrxiv.org. While much of the development has centered on phosphoryl (P=O) compounds, thiophosphoryl fluoride (PSF₃) has been identified as a conceptually ideal hub for PFEx chemistry chemrxiv.org.

The reactivity of the P-F bond in thiophosphoryl compounds is analogous to their phosphoryl counterparts, making phosphonothioic difluorides potential substrates for PFEx reactions. The process allows for the creation of multidimensional molecules from a central phosphorus hub chemrxiv.org. Although the high toxicity and gaseous nature of simple precursors like PSF₃ make them impractical for routine laboratory use, the underlying principle of P-F exchange is applicable to more complex, substituted phosphonothioic difluorides chemrxiv.org. This opens a pathway for their use in creating diverse molecular architectures through sequential and modular click reactions. The development of PFEx has also been extended to biological systems, where phosphoramidofluoridates have been incorporated into proteins to form covalent linkages with amino acid residues, demonstrating the versatility of P-F exchange chemistry escholarship.org.

Ligand Chemistry and Metal Coordination Studies of Related Species

The thiophosphoryl group (P=S) in this compound and its derivatives can act as a donor to metal centers. While the coordination chemistry of this compound itself is not extensively detailed, studies on related thiophosphoryl halides, such as thiophosphoryl chloride (PSCl₃), provide significant insight.

Thiophosphoryl chloride is known to be a weaker donor towards metal chlorides than its phosphoryl chloride (POCl₃) analogue researchgate.net. However, it successfully forms stable addition compounds with strong Lewis acids like antimony pentachloride (SbCl₅) and sulfur trioxide (SO₃) researchgate.net. Infrared spectroscopy of these solid adducts confirms that coordination occurs through the sulfur atom researchgate.net. The coordination chemistry of molecular metal chalcogenide halides with neutral ligands is an area of ongoing research, with most examples involving higher oxidation states of metals like niobium, tantalum, and tungsten soton.ac.uk. These studies form a basis for understanding the potential interactions of phosphonothioic difluorides with various metal centers, suggesting that the sulfur atom is the primary site of coordination.

The table below summarizes the coordination behavior of the closely related thiophosphoryl chloride with different Lewis acids.

Lewis AcidAdduct FormedCoordination SiteReference
Antimony Pentachloride (SbCl₅)Cl₃PS·SbCl₅Sulfur researchgate.net
Sulfur Trioxide (SO₃)Cl₃PS·SO₃Sulfur researchgate.net
Aluminum Chloride (AlCl₃)Adducts formed as intermediatesSulfur researchgate.net
Aluminum Bromide (AlBr₃)Halogen exchange occursN/A researchgate.net

Integration into Polymeric Materials and Functional Coatings

Phosphorus-containing polymers are of great interest for their properties such as flame retardancy, metal chelation, and adhesion promotion nih.gov. The reactive nature of this compound makes it a candidate for incorporation into polymer backbones or as a functional side group. This can be achieved either by polymerizing monomers containing the this compound moiety or by post-polymerization modification of existing polymers.

Fluorinated polymers containing phosphonic acid groups have been synthesized for applications such as anti-corrosion coatings for steel nih.gov. Typically, a protected phosphonate (B1237965) monomer is copolymerized, followed by hydrolysis to unmask the phosphonic acid groups that can bind strongly to metal oxide surfaces nih.gov. A similar strategy could be employed using a this compound-containing monomer, where the P-F bonds could be subsequently hydrolyzed or reacted to generate surface-active groups. The combination of fluorine and phosphorus atoms can lead to materials with synergistic properties, including chemical inertness and high acidity, making them suitable for functional coatings rsc.org. The development of well-defined phosphorus-containing copolymers using techniques like RAFT polymerization allows for precise control over the molecular architecture, which is crucial for creating advanced materials researchgate.net.

Precursor Chemistry for Complex Organophosphorus Compounds

Phosphonothioic difluorides are valuable intermediates for the synthesis of a wide array of complex organophosphorus compounds, particularly organothiophosphates, many of which are used as pesticides and insecticides wikipedia.orgwikipedia.org. The P-F bonds are readily displaced by a variety of nucleophiles, allowing for the stepwise introduction of different functional groups.

The reaction of thiophosphoryl fluoride (PSF₃) with nucleophiles like dimethylamine (B145610) demonstrates this reactivity, leading to the formation of dimethylaminothiophosphoryl difluoride ((CH₃)₂N-P(=S)F₂) wikipedia.orgcdnsciencepub.comresearchgate.net. Similar nucleophilic substitution reactions on phosphonothioic difluorides (R-P(=S)F₂) can be used to build up more complex structures. The stereochemical outcome of these substitution reactions can be highly dependent on the nature of the halogen leaving group. For instance, nucleophilic displacement on cyclic thiophosphoryl chlorides and bromides often proceeds with inversion of configuration at the phosphorus center, whereas analogous fluorides can react through a stepwise mechanism involving a pentacoordinate intermediate nih.gov.

Furthermore, thiophosphoryl halides are used as thionating agents in organic synthesis. Thiophosphoryl chloride, for example, can convert arylaldoximes into primary thioamides organic-chemistry.org. This reactivity highlights the role of these compounds as versatile reagents in synthetic chemistry beyond their use as simple precursors. The closely related compound, phosphorothioic chloride difluoride (PSClF₂), can be synthesized by halogen exchange from thiophosphoryl chloride (PSCl₃) and serves as another important precursor in this class of compounds wikipedia.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.